molecular formula C13H14N2O3S B2799242 1-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903537-54-1

1-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2799242
CAS No.: 1903537-54-1
M. Wt: 278.33
InChI Key: AERDCKIJAJAFMA-UHFFFAOYSA-N
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Description

The compound “1-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several important functional groups and rings, including a thiophene ring, an azetidine ring, and a pyrrolidine-2,5-dione ring . Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The azetidin-2-one ring, a type of β-lactam, has been used as a versatile building block for the synthesis of amino acids, alkaloids, and toxoids . Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, an azetidine ring, and a pyrrolidine-2,5-dione ring. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The azetidine ring is a four-membered ring containing a nitrogen atom . The pyrrolidine-2,5-dione ring is a five-membered ring containing two carbonyl groups and a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • ACETYLENIC DIMERIZATION UNDER BASIC CONDITIONS : This study focused on the synthesis of amino acetylenic amide derivatives, including N-[4-(1-azeridinyl)-2-butynyl] pyrrolide-1,3-dione, N-[4-(1-azetidinyl)-2-butynyl] pyrrolidine-1,3-dione, and others. The research highlighted the dimerization of 2-(prop-2-yn-1-yl) pyrrolidine-1,3-dione and discussed the mechanism of dimerization and the expected Mannich product (Muhi-eldeen, Al-kaissi, & Al-Muhtaseb, 2015).

  • Synthesis and Spectroscopic Studies : Research on heterocyclic compounds derived from 2-Chloro -1,8-Naphthyridine-3-Carbaldyhyd included the synthesis of azetidin-2-one derivatives and their antibacterial activity. This work demonstrated the potential of these compounds for developing new antibacterial agents (Fayyadh, 2018).

Biological Activities

  • Antibacterial and Antifungal Activities : A study on 4-thiazolidinones and 2-azetidinones derivatives from chalcone evaluated their antimicrobial activity against various bacterial and fungal strains, aiming to develop a novel class of antimicrobial agents (Patel & Patel, 2017).

  • Anticancer Activity : Another investigation focused on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating their anticancer activity against various cancer cell lines. This study highlights the potential therapeutic applications of these compounds in cancer treatment (Kumar et al., 2013).

Anticonvulsant Properties

  • N-Mannich Bases Derived from Pyrrolidine-2,5-dione : Research into new 1,3-substituted pyrrolidine-2,5-dione derivatives for potential anticonvulsant agents was conducted. The study identified compounds with significant activity in various models of seizures in mice, indicating their promise as new treatments for epilepsy (Rybka et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

Future Directions

The future directions for research on this compound could include further exploration of its therapeutic properties, optimization of its synthesis, and investigation of its mechanism of action. Given the wide range of biological activities reported for thiophene and pyrrolidine-2,5-dione derivatives, this compound could potentially be a valuable lead molecule in the search for new drugs .

Properties

IUPAC Name

1-[1-(2-thiophen-2-ylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-11-3-4-12(17)15(11)9-7-14(8-9)13(18)6-10-2-1-5-19-10/h1-2,5,9H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERDCKIJAJAFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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